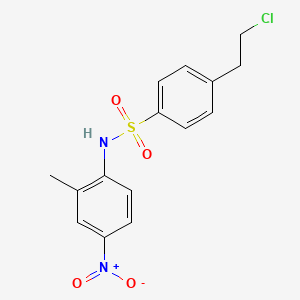![molecular formula C18H19N3O2 B11557996 2-[(4-methoxyphenyl)amino]-N'-[(1E,2Z)-3-phenylprop-2-enylidene]acetohydrazide](/img/structure/B11557996.png)
2-[(4-methoxyphenyl)amino]-N'-[(1E,2Z)-3-phenylprop-2-enylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-METHOXYPHENYL)AMINO]-N’-[(1E,2Z)-3-PHENYLPROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of methoxyphenyl and phenylpropylidene groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-METHOXYPHENYL)AMINO]-N’-[(1E,2Z)-3-PHENYLPROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE typically involves the reaction of 4-methoxyaniline with an appropriate aldehyde or ketone to form a Schiff base. This Schiff base is then reacted with hydrazine hydrate to yield the desired acetohydrazide derivative. The reaction conditions often include refluxing in ethanol or methanol, with the presence of an acid catalyst to facilitate the formation of the Schiff base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-METHOXYPHENYL)AMINO]-N’-[(1E,2Z)-3-PHENYLPROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-[(4-METHOXYPHENYL)AMINO]-N’-[(1E,2Z)-3-PHENYLPROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(4-METHOXYPHENYL)AMINO]-N’-[(1E,2Z)-3-PHENYLPROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(4-Methoxyphenyl)amino]benzoic acid
- 2-Methoxyphenyl isocyanate
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
2-[(4-METHOXYPHENYL)AMINO]-N’-[(1E,2Z)-3-PHENYLPROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C18H19N3O2 |
|---|---|
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
2-(4-methoxyanilino)-N-[(E)-[(Z)-3-phenylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C18H19N3O2/c1-23-17-11-9-16(10-12-17)19-14-18(22)21-20-13-5-8-15-6-3-2-4-7-15/h2-13,19H,14H2,1H3,(H,21,22)/b8-5-,20-13+ |
Clave InChI |
POAXCXKNVAVZQP-PQEZBVRXSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)NCC(=O)N/N=C/C=C\C2=CC=CC=C2 |
SMILES canónico |
COC1=CC=C(C=C1)NCC(=O)NN=CC=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-4-chloro-6-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11557916.png)
![N-(3-chloro-4-methylphenyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide](/img/structure/B11557929.png)
![N-({N'-[(Z)-(4-Chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-2-(4-methylbenzenesulfonamido)acetamide](/img/structure/B11557936.png)
![N-({N'-[(1E)-1-(4-Ethylphenyl)ethylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11557937.png)
![4-methyl-N-{(E)-[4-(phenylethynyl)phenyl]methylidene}aniline](/img/structure/B11557946.png)
![O-{3-[(3,4-dimethylphenyl)carbamoyl]phenyl} naphthalen-1-ylcarbamothioate](/img/structure/B11557952.png)
![4-(4-{[(3,5-Dinitrophenyl)carbonyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B11557963.png)
![4-fluoro-N'-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide](/img/structure/B11557966.png)
![N'-[(E)-(4,5-dibromofuran-2-yl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11557969.png)
![2-[(2E)-2-{[2-(benzyloxy)naphthalen-1-yl]methylidene}hydrazinyl]-N-(3-methylphenyl)-2-oxoacetamide](/img/structure/B11557976.png)
![4-{(2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-N-(3-bromophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11557978.png)

![N'-[(E)-{2-[(3-bromobenzyl)oxy]-5-methoxyphenyl}methylidene]-2-(4-iodophenoxy)acetohydrazide](/img/structure/B11557985.png)
![2-[(E)-(2-{[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]-4-methoxyphenyl acetate](/img/structure/B11557990.png)
